molecular formula C19H18N2O2 B2482190 1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956386-81-5

1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2482190
CAS RN: 956386-81-5
M. Wt: 306.365
InChI Key: XKRFGOOKLGMVJN-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It is closely related to “1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde” which has a molecular weight of 290.36 . The exact properties and applications of this specific compound may not be fully explored yet.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid” would depend on its molecular structure. The related compound “1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde” has a molecular weight of 290.36, and it is a powder at room temperature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For the related compound “1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde”, safety information indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

1-benzyl-3-(4-ethylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-14-8-10-16(11-9-14)18-17(19(22)23)13-21(20-18)12-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRFGOOKLGMVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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